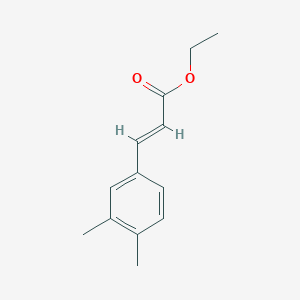

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate

Description

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate is an α,β-unsaturated ester characterized by a 3,4-dimethyl-substituted phenyl ring conjugated to an acrylate group. It is synthesized via palladium-catalyzed Heck coupling reactions, as demonstrated by its ¹H NMR data (δ 7.63 ppm, J = 16.0 Hz for the trans-olefinic proton) and ¹³C NMR signals at 167.30 ppm (ester carbonyl) and 144.83 ppm (α-carbon) .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl (E)-3-(3,4-dimethylphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)8-7-12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3/b8-7+ |

InChI Key |

ADRUWJVOVDGHFD-BQYQJAHWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)C)C |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(3,4-dimethylphenyl)acrylate typically involves the esterification of (E)-3-(3,4-dimethylphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(3,4-dimethylphenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Ethyl (E)-3-(3,4-Dimethylphenyl)acrylate and Analogues

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethyl groups in the target compound enhance lipophilicity compared to polar 3,4-dihydroxy (ethyl caffeate) or 2,4-dimethoxy substituents .

- Melting Points : Compounds with trifluoromethyl (10e, 150–151°C) or nitro groups (10f, 159–161°C) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .

- Spectral Shifts : The trans-olefinic proton in the target compound (δ 7.63 ppm) is upfield compared to ethyl caffeate derivatives (δ ~6.3–7.5 ppm), reflecting electronic differences in aryl substituents .

Table 2: Bioactive Properties of Selected Analogues

Key Insights :

- The 3,4-dimethylphenyl group in the target compound may enhance membrane permeability compared to polar dihydroxy derivatives but lacks reported direct bioactivity .

- Methoxy and hydroxy groups (e.g., in ethyl caffeate) facilitate hydrogen bonding with biological targets, critical for antiviral or antitumor effects .

Biological Activity

Ethyl (E)-3-(3,4-dimethylphenyl)acrylate, a derivative of acrylic acid, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group and a dimethyl-substituted phenyl ring. Its structural formula can be represented as follows:

This compound exhibits properties typical of acrylic esters, including volatility and reactivity under certain conditions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against several pathogens, including Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cell culture models, it has shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .

3. Cytotoxicity

Studies evaluating the cytotoxic effects of this compound on cancer cell lines have revealed varying degrees of cytotoxicity. The compound demonstrated an IC50 value exceeding 100 μg/mL in non-cancerous cells, indicating low toxicity to normal tissues while maintaining efficacy against cancer cells .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It could interact with receptors that mediate immune responses, altering cytokine production and cellular signaling pathways.

Comparative Analysis

In comparison to similar compounds such as cinnamic acid and other acrylic derivatives, this compound exhibits unique biological activities due to its specific molecular structure.

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| Cinnamic Acid | Structure | Low | Moderate |

Case Studies

Several case studies highlight the biological applications of this compound:

- Case Study 1 : A study on its antimicrobial effects revealed that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments .

- Case Study 2 : In a model of chronic inflammation, treatment with this compound led to a marked decrease in inflammation markers and improved tissue healing outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.